Stereochemical Requirement of PtdIns 4-Kinase
A direct head-to-head comparison of the four synthetic stereoisomers of dipalmitoyl PtdIns reveals that human placental PtdIns 4-kinase (Type 3) exhibits an absolute stereochemical requirement for the natural D-enantiomer. The enzyme was unable to phosphorylate L-PtdIns, demonstrating that the proper linkage of the inositol ring to the glyceryl backbone is essential for substrate recognition [1].
L-PtdIns: No activity
| Evidence Dimension | Substrate phosphorylation by PtdIns 4-kinase (Type 3) |
|---|---|
| Target Compound Data | Phosphorylated (positive activity) |
| Comparator Or Baseline | L-enantiomer of dipalmitoyl PtdIns |
| Quantified Difference | No detectable phosphorylation of L-PtdIns; enzyme has absolute requirement for D-enantiomer. |
| Conditions | Partially purified human placental PtdIns 4-kinase (Type 3) in an in vitro kinase assay. |
Why This Matters
This stereospecificity mandates the use of the correct D-enantiomer for any study involving this kinase; using the wrong stereoisomer would yield a false negative result.
- [1] Macphee CH, et al. The stereoselective recognition of substrates by phosphoinositide kinases. Studies using synthetic stereoisomers of dipalmitoyl phosphatidylinositol. J Biol Chem. 1992 Jun 5;267(16):11137-43. PMID: 1317855. View Source
